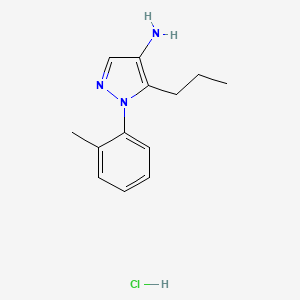
N-(2,6-difluorophenyl)guanidine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications and Chemical Properties
- Guanidine Derivatives in Drug Screening: Compounds containing the guanidine moiety have been extensively screened for potential therapeutic applications. These compounds have shown promise as neurodegenerative therapeutic options, anti-inflammatory, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic agents. The guanidine functionality is prevalent in many pharmaceutical products, illustrating the significant interest in guanidine-based compounds for drug development due to their organically-based and hydrophilic nature (Rauf, Imtiaz-ud-Din, & Badshah, 2014).
Antimicrobial and Antifungal Agents
Antiseptic and Disinfectant Properties
Guanidines, including N-(2,6-difluorophenyl)guanidine hydrochloride, have been investigated for their antiseptic and disinfectant properties. The chemical group of guanidines is broadly used in skin and wound antiseptics, wound dressings, and surface disinfectants, with certain guanidine compounds showing bactericidal and yeasticidal activities, though their efficacy against bacterial spores or molds is debated (Brill & Gabriel, 2015).
Antifungal Agents
Guanidine-containing derivatives, including N-(2,6-difluorophenyl)guanidine hydrochloride, have been explored for their antifungal activities. These compounds have demonstrated efficacy in treating human-relevant fungal pathogens, indicating a diverse range of guanidine-containing derivatives with significant biological activities (Baugh, 2022).
Safety and Hazards
The compound is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-(2,6-difluorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3.ClH/c8-4-2-1-3-5(9)6(4)12-7(10)11;/h1-3H,(H4,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHPLSVKQBJQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N=C(N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)guanidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



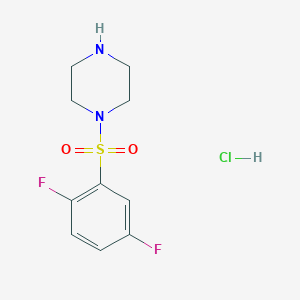
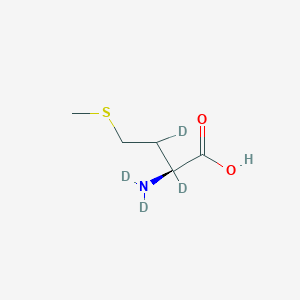


![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1433564.png)
![(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine](/img/structure/B1433565.png)


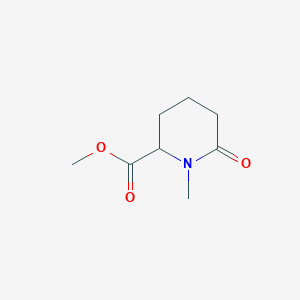
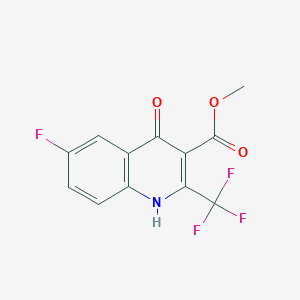
![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B1433573.png)


